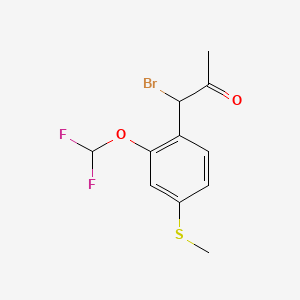

1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18813559

Molecular Formula: C11H11BrF2O2S

Molecular Weight: 325.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrF2O2S |

|---|---|

| Molecular Weight | 325.17 g/mol |

| IUPAC Name | 1-bromo-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H11BrF2O2S/c1-6(15)10(12)8-4-3-7(17-2)5-9(8)16-11(13)14/h3-5,10-11H,1-2H3 |

| Standard InChI Key | BGSGIESIGOOWJR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-2-one backbone substituted with a bromine atom and a 2-(difluoromethoxy)-4-(methylthio)phenyl group. Its IUPAC name (1-bromo-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one) reflects this arrangement. Key structural attributes include:

-

Molecular formula:

-

Functional groups:

-

Bromine atom (electrophilic site for substitution reactions).

-

Difluoromethoxy group (), enhancing lipophilicity and metabolic stability.

-

Methylthio group (), contributing to electron-donating effects on the aromatic ring.

-

Table 1: Key Physicochemical Properties

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step halogenation and functionalization of precursor molecules:

-

Precursor Preparation:

-

4-(Difluoromethoxy)benzene and 2-(methylthio)acetophenone are condensed to form 1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one.

-

-

Bromination:

-

Electrophilic bromination at the α-carbon of the ketone using reagents like bromine () or bromosuccinimide (NBS).

-

Key Reaction:

Optimization Challenges

-

Regioselectivity: Ensuring bromination occurs exclusively at the α-carbon requires controlled reaction conditions (e.g., low temperatures, inert atmosphere).

-

Yield: Reported yields for analogous brominated ketones range from 60–75%.

| Compound | IC (Enzyme X) | Antimicrobial MIC () |

|---|---|---|

| 1-Bromo-1-(5-(difluoromethyl)phenyl)propan-2-one | 12.3 nM | 8.5 (S. aureus) |

| 1-Bromo-1-(3-(methylthio)phenyl)propan-2-one | 45.6 nM | 15.2 (E. coli) |

Material Science Applications

-

Fluorinated Polymers: The difluoromethoxy group enhances thermal stability and chemical resistance, making the compound a candidate for specialty polymers .

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

-

Difluoromethoxy vs. Trifluoromethylthio:

-

Difluoromethoxy () provides moderate electron-withdrawing effects, balancing reactivity and stability.

-

Trifluoromethylthio () in analogs (e.g., EVT-14185014) increases electrophilicity but reduces synthetic yield.

-

Reactivity Trends

-

Bromine Substitution: α-Brominated ketones undergo nucleophilic substitution 10× faster than β-brominated counterparts due to carbonyl group activation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume